REACTION_CXSMILES
|
[CH2:1]([O:5][CH2:6][CH2:7]OS(C1C=CC(C)=CC=1)(=O)=O)[CH2:2][CH2:3][CH3:4].[SH:19][CH2:20][CH:21]([OH:24])[CH2:22][OH:23]>>[CH2:1]([O:5][CH2:6][CH2:7][S:19][CH2:20][CH:21]([OH:24])[CH2:22][OH:23])[CH2:2][CH2:3][CH3:4]
|
Name
|
|
Quantity
|
26.85 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OCCOS(=O)(=O)C1=CC=C(C)C=C1
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Name
|
|
Quantity
|
10.68 g
|
Type
|
reactant
|
Smiles
|
SCC(CO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are reacted together
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OCCSCC(CO)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 52.5 mmol | |
AMOUNT: MASS | 10 g | |
YIELD: CALCULATEDPERCENTYIELD | 53.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |